RO4988546
Description
Properties
CAS No. |
911114-85-7 |
|---|---|
Molecular Formula |
C21H10F6N4O3S |
Molecular Weight |
512.39 |
IUPAC Name |
5-{2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl}pyridine-3-sulfonic acid |
InChI |
InChI=1S/C21H10F6N4O3S/c22-20(23,24)15-5-3-13(4-6-15)17-8-18(21(25,26)27)31-19(30-17)14(10-29-31)2-1-12-7-16(11-28-9-12)35(32,33)34/h3-11H,(H,32,33,34) |
InChI Key |
VAQSOLIIQORHSP-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(C#CC2=C3N=C(C4=CC=C(C(F)(F)F)C=C4)C=C(C(F)(F)F)N3N=C2)=CN=C1)(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO4988546; RO 4988546; RO-4988546. |
Origin of Product |
United States |
Ro4988546: a Negative Allosteric Modulator Nam of Group Ii Mglurs
Identification and Pharmacological Profile of RO4988546
This compound is a potent mGlu2/3 NAM that was characterized in vitro using functional and affinity studies. nih.govnih.gov It is a member of a chemical series containing a pyrazolo[1,5-a]pyrimidine (B1248293) heteronucleus. nih.gov Pharmacological studies have shown that this compound can reduce the binding of the agonist [³H]-LY354740 at the orthosteric binding site of mGlu2 receptors. nih.govnih.gov This effect is indicative of allosteric modulation, as competitive ligands would completely displace the orthosteric agonist binding. nih.gov this compound influences receptor G protein coupling and intracellular signaling. medchemexpress.com In functional binding inhibition studies, this compound demonstrated high potency at rat mGlu2 receptors. nih.gov
Research findings related to the pharmacological profile of this compound include its effect on [³H]-LY354740 binding and its potency in functional assays. nih.gov
| Assay Type | Target Receptor | Effect on [³H]-LY354740 Binding | IC₅₀ (nM) | Residual Specific Binding (%) | Reference |
|---|---|---|---|---|---|
| Functional Binding Inhibition | rat mGlu2 | Partial inhibition | 8.7 | 19 | nih.gov |
| Functional Binding Inhibition | human mGlu3 | Partial inhibition | 77 | 45–51 | nih.gov |
These data indicate that this compound acts as a non-competitive antagonist by interacting with an allosteric site on the receptor. nih.govnih.gov
Target Selectivity: Focus on mGlu2 and mGlu3 Receptors
This compound is characterized by its activity at both mGlu2 and mGlu3 receptors, classifying it as a nonselective Group II mGluR NAM. medchemexpress.commedchemexpress.comtandfonline.comautm.net Studies have shown that this compound affects both mGlu2 and mGlu3 receptors, although with differing potencies. nih.gov When tested at concentrations up to 10 µM, no interaction or effect was detected on other mGluR subtypes (Groups I and III). nih.gov This suggests a degree of selectivity for the Group II mGluRs (mGlu2 and mGlu3) over other mGluR groups. nih.gov
The allosteric binding site, located within the transmembrane (TM) domain of Class C GPCRs like mGluRs, exhibits a higher level of sequence diversity between receptor subtypes compared to the orthosteric site. news-medical.netnih.gov This characteristic allows for the development of allosteric ligands with greater subtype selectivity. nih.gov Structural studies involving site-directed mutagenesis have identified specific residues in the TM domain of mGlu2 that are crucial for the interaction with NAMs like this compound and contribute to the selectivity profile. nih.govnih.gov For example, the mGlu2 specific residue HisE2.52 is likely involved in selectivity. nih.govnih.gov
Comparative Analysis with Other mGluR Modulators in Research Contexts
This compound is one of several allosteric modulators developed for Group II mGluRs. The availability of both positive allosteric modulators (PAMs) and NAMs for mGlu2 and mGlu3 has provided valuable tools for researchers to elucidate the specific contributions of these subtypes to various physiological and pathophysiological processes. researchgate.netfrontiersin.orgresearchgate.net
Compared to orthosteric ligands that bind to the highly conserved glutamate (B1630785) binding site, allosteric modulators like this compound bind to distinct sites, often within the transmembrane domain, offering the potential for improved subtype selectivity. news-medical.netnih.govresearchgate.net While orthosteric agonists for Group II mGluRs have been developed, achieving high selectivity between mGlu2 and mGlu3 with these compounds has been challenging. nih.gov Allosteric modulators, by interacting with less conserved regions, can potentially overcome this limitation. nih.gov
Another mGlu2/3 NAM, RO5488608, has been studied alongside this compound to investigate the structural determinants of allosteric antagonism at mGlu2. nih.govnih.gov These studies revealed that both compounds affect [³H]-LY354740 binding and interact with residues in the allosteric binding pocket within the TM domain. nih.govnih.gov While both are mGlu2/3 NAMs, differences in their structures and interactions with specific residues contribute to their pharmacological profiles. nih.gov
Research into Group II mGluR modulators also includes the development of selective mGlu2 NAMs and selective mGlu3 NAMs, as highlighted in patent reviews. tandfonline.comnih.gov The development of highly selective NAMs for each subtype is considered critical for future studies aimed at discerning the precise roles of mGlu2 and mGlu3 in health and disease. tandfonline.comnih.gov For instance, selective mGlu3 NAMs have been developed and characterized, demonstrating selectivity over mGlu2, unlike earlier non-selective compounds such as this compound. autm.netresearchgate.net
The use of allosteric modulators in research allows for a more subtle modulation of receptor activity compared to orthosteric ligands, acting in concert with the endogenous neurotransmitter glutamate. researchgate.net This characteristic is considered advantageous for potentially therapeutic interventions. researchgate.net
Molecular and Cellular Mechanisms of Ro4988546 Action
Elucidation of the Allosteric Binding Site
The allosteric binding site for NAMs like RO4988546 in mGlu₂ has been characterized through various experimental and computational approaches. nih.govnih.gov
Localization within the Transmembrane Domain
Studies have indicated that the allosteric binding site for this compound is located within the transmembrane (TM) domain of the mGlu₂ receptor. nih.govnih.govsemanticscholar.org This is consistent with the general understanding that allosteric modulators of class C GPCRs, to which mGlu₂ belongs, often bind within the 7-transmembrane region. researchgate.netresearchgate.net The TM domain is crucial for receptor activation and intracellular signaling. nih.gov
Insights from Docking and Mutagenesis Studies
Site-directed mutagenesis and molecular docking studies have been instrumental in identifying key residues within the allosteric binding pocket that are crucial for the interaction of this compound with mGlu₂. nih.govnih.govnih.govscienceopen.comnih.govnih.gov These studies have revealed that this compound interacts directly with specific amino acid residues in the TM domain. nih.govnih.gov
Key residues identified as crucial for the non-competitive antagonism of agonist-dependent activation by this compound include:
Arg³·²⁸
Arg³·²⁹
Phe³·³⁶
His(E2.⁵²)
Leu⁵·⁴³
Trp⁶·⁴⁸
Phe⁶·⁵⁵
The mGlu₂-specific residue His(E2.⁵²) is likely involved in the selectivity of the modulator. nih.govnih.gov Residues located in the outer part of the binding pocket appear to be more important for the inhibition of orthosteric agonist binding. nih.govnih.gov
Docking studies of this compound into models of the mGlu₂ TM domain have shown ligand-receptor interactions that are in good agreement with experimental mutagenesis data, supporting the biological relevance of these models. nih.govscienceopen.comresearchgate.netresearchgate.net
Impact on Receptor Conformation and Dynamics
The binding of allosteric modulators like this compound can induce conformational changes in the receptor, affecting its dynamics and ultimately its function. aps.orgnews-medical.netbiorxiv.orgrcsb.org
Role of Specific Helical Structures (e.g., Helix 8)
While much of the focus is on the 7-transmembrane helices, other structural elements, such as Helix 8 (H8), located at the C-terminus of the seventh transmembrane domain, can also play a role in GPCR function and be influenced by the membrane environment. nih.govscienceopen.complos.org Although the direct impact of this compound specifically on Helix 8 conformation is not explicitly detailed in the provided search results, studies on mGlu₂ suggest that H8 can adopt membrane-sensitive conformational states. nih.govscienceopen.complos.org
Influence of Membrane Environment (e.g., Cholesterol) on Receptor State
The membrane environment, particularly the presence and concentration of cholesterol, can influence the conformational states of GPCRs, including mGlu₂. plos.orgmdpi.comfau.eunih.gov Cholesterol is a crucial component of eukaryotic cell membranes and affects membrane fluidity and stability. mdpi.comfau.eu Studies on mGlu₂ have shown that cholesterol-rich membranes can stabilize the helical structure of H8, while cholesterol depletion can lead to its disruption and increased flexibility. plos.org This suggests that the membrane lipid composition can indirectly affect receptor conformation and potentially influence the binding and effects of allosteric modulators like this compound, although a direct link between this compound binding and cholesterol-mediated conformational changes is not explicitly provided in the search results.
Modulation of G Protein Coupling and Activation
GPCRs, including mGlu₂ receptors, exert their intracellular effects by coupling to and activating heterotrimeric G proteins. rcsb.orgassaygenie.comscholarpedia.org Upon ligand binding and receptor activation, the receptor undergoes conformational changes that facilitate the interaction with and activation of G proteins, leading to the dissociation of G protein subunits and the initiation of downstream signaling cascades. rcsb.orgassaygenie.comscholarpedia.orgnih.gov
As a negative allosteric modulator, this compound inhibits agonist-dependent activation of mGlu₂. nih.govnih.gov This antagonism is non-competitive, meaning that this compound reduces the maximal response to the orthosteric agonist without necessarily affecting its binding affinity. nih.gov The modulation of G protein coupling and activation is a key downstream effect of this compound binding. By stabilizing an inactive or less active conformation of the mGlu₂ receptor, this compound impairs the receptor's ability to efficiently couple to and activate G proteins, thereby reducing the downstream signaling. medchemexpress.comassaygenie.comscholarpedia.org Studies using [³⁵S]-GTPγS binding, a measure of G protein activation, have shown that this compound reduces the maximal response of the orthosteric agonist LY354740 in a concentration-dependent manner. nih.gov
Key Residues in mGlu₂ Allosteric Binding Pocket Interacting with NAMs
| Residue | Location (Ballesteros-Weinstein numbering) | Proposed Role |
| Arg | 3.28 | Crucial for non-competitive antagonism |
| Arg | 3.29 | Crucial for non-competitive antagonism |
| Phe | 3.36 | Crucial for non-competitive antagonism |
| His | E2.52 | Likely involved in selectivity |
| Leu | 5.43 | Crucial for non-competitive antagonism |
| Trp | 6.48 | Crucial for non-competitive antagonism, but inhibition of orthosteric binding is independent of this residue |
| Phe | 6.55 | Crucial for non-competitive antagonism |
| Val | 7.43 | Crucial for non-competitive antagonism |
Effect of this compound on Agonist Binding and G Protein Activation
| Assay Type | Observation | Citation |
| [³H]-LY354740 binding | Affected, suggesting overlapping binding sites with PAMs in the TM domain. | nih.govnih.gov |
| [³H]-PAM binding | Affected, suggesting overlapping binding sites with NAMs in the TM domain. | nih.govnih.gov |
| [³H]-HYDIA binding | No effect observed at concentrations up to 10 µM. | nih.gov |
| [³⁵S]-GTPγS binding | Reduced maximal response of LY354740 in a concentration-dependent manner. | nih.gov |
Inhibition of Agonist-Mediated G Protein Activation (e.g., GTPγS Binding)
G protein-coupled receptors, including mGlu2 and mGlu3, exert their intracellular effects by coupling to heterotrimeric G proteins. wikipedia.orgwikipedia.org Upon activation by an agonist, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the G protein α-subunit. wikipedia.orgwikipedia.orgnih.govnih.gov This exchange leads to the dissociation of the Gα-GTP complex from the Gβγ dimer, and both subunits can then interact with downstream effector proteins to propagate the signal. wikipedia.orgwikipedia.orgnih.gov
The binding of GTPγS, a non-hydrolyzable analog of GTP, is a common method to measure G protein activation. nih.govcytoskeleton.com Increased GTPγS binding to cell membranes or purified G proteins indicates enhanced G protein activation. nih.govcytoskeleton.com As a negative allosteric modulator, this compound is expected to reduce or inhibit this agonist-mediated G protein activation. Studies have shown that this compound can affect the receptor's G protein coupling. medchemexpress.commedchemexpress.com While specific data tables detailing the effect of this compound on GTPγS binding were not directly available in the search results, the general mechanism of NAMs on GPCRs indicates they can modulate the ability of the orthosteric ligand-occupied receptor complex to interact with intracellular transducer proteins, which includes G proteins. nih.govnih.gov
Effects on Intracellular Signaling Pathways
This compound, by modulating mGlu2 and mGlu3 receptor activity, impacts intracellular signaling cascades downstream of G protein activation. medchemexpress.commedchemexpress.com
Regulation of Cyclic AMP (cAMP) Accumulation
Group II metabotropic glutamate (B1630785) receptors (mGlu2 and mGlu3) are negatively coupled to adenylyl cyclase via Gi/o proteins. nih.govnih.gov Activation of these receptors typically leads to an inhibition of adenylyl cyclase activity, resulting in decreased production and accumulation of cyclic AMP (cAMP). nih.govnih.govidrblab.net
As a negative allosteric modulator of mGlu2/3, this compound would be expected to counteract the effect of endogenous glutamate or mGlu2/3 agonists, thereby reducing the inhibition of adenylyl cyclase. This would lead to an increase in cAMP accumulation compared to conditions with agonist alone. One search result mentions that NAMs like this compound affect the receptor's intracellular signaling, and another abstract describes NAMs leading to a dramatic increase in cyclic AMP accumulation. medchemexpress.commedchemexpress.comresearchgate.net
Analysis of Downstream Effector Modulation
Beyond the direct modulation of adenylyl cyclase and cAMP levels, mGlu2/3 receptor activation and its modulation by compounds like this compound can influence other downstream effector pathways. While Gi/o proteins primarily inhibit adenylyl cyclase, they can also activate other effectors or modulate ion channels. researchgate.netnih.govebi.ac.uk
The search results indicate that mGluR activation can lead to the modulation of ion channels, such as calcium and potassium channels. researchgate.net Additionally, downstream protein kinases like ERK1/2 and AKT, implicated in cellular growth, differentiation, and survival, can be activated by mGluR signaling. researchgate.net Although specific data on how this compound modulates these particular downstream effectors was not extensively detailed in the provided search snippets, its action as a NAM of mGlu2/3 receptors suggests it would likely attenuate the effects of agonists on these pathways.
Consideration of Biased Signaling Phenomena
Biased signaling, also known as functional selectivity or stimulus trafficking, occurs when a ligand stabilizes specific receptor conformations that preferentially engage certain downstream signaling pathways over others. nih.govnih.gov Allosteric modulators have the potential to impose biased signaling on the actions of orthosteric ligands. nih.gov
The concept of biased signaling is relevant to GPCRs, and allosteric modulators can show differential effects on downstream signaling pathways. nih.govnih.gov While the provided search results mention biased signaling in the context of GPCRs and allosteric modulators generally, and note that this compound affects intracellular signaling medchemexpress.commedchemexpress.com, there were no specific data or detailed findings presented on whether this compound itself exhibits or induces biased signaling at mGlu2 or mGlu3 receptors. The full characterization of an allosteric ligand's properties requires measuring its effect on multiple downstream pathways. nih.gov
Preclinical Pharmacological Evaluation of Ro4988546
In Vitro Characterization
In vitro studies have been crucial in defining the interaction of RO4988546 with its target receptors and its effects on cellular signaling.
Recombinant Cell Line Models (e.g., CHO Cells)
Chinese hamster ovary (CHO) cells are widely used recombinant cell lines in pharmacological research, particularly for studying G protein-coupled receptors (GPCRs) like mGlu receptors. nih.govgenscript.comsynabs.be Studies utilizing CHO cells permanently expressing rat mGlu2 have been employed to characterize this compound. nih.gov These cells, coupling to the native Gi protein, were used in affinity and functional studies. nih.gov
In these recombinant CHO cell systems, this compound was characterized as a non-competitive antagonist at mGlu2 receptors. nih.gov Functional studies, including [35S]-GTPγS binding assays, demonstrated that this compound reduced the maximal response of the agonist LY354740 in a concentration-dependent manner. nih.gov Further functional studies using intracellular measurements of cAMP in CHO rat mGlu2 cells in the presence of forskolin (B1673556) and 1S,3R-ACPD also aimed to confirm IC50 values. nih.gov
This compound has been shown to affect the binding of both the orthosteric agonist [3H]-LY354740 and a tritiated positive allosteric modulator ([3H]-PAM) at the mGlu2 receptor, suggesting potential overlap in the binding sites of NAMs and PAMs within the mGlu2 transmembrane domain. nih.govresearchgate.netresearchgate.net Specific residues in the allosteric binding pocket crucial for the non-competitive antagonism by this compound have been identified through studies likely involving recombinant cells expressing mutant receptors. nih.govresearchgate.netresearchgate.net
Functional calcium release measurements in CHO-Gα16 cells transfected with wild-type or mutant mGlu2 receptors have also been utilized in the in vitro characterization of this compound. nih.govresearchgate.net
Key findings from recombinant cell line studies include:
| Assay Type | Cell Line | Receptor | Key Finding | Citation |
| Affinity and Functional | CHO (rat mGlu2) | mGlu2 | Non-competitive antagonism; Reduced maximal agonist response | nih.gov |
| [35S]-GTPγS Binding | CHO (rat mGlu2) | mGlu2 | Concentration-dependent reduction of LY354740 maximal response | nih.gov |
| cAMP Measurement | CHO (rat mGlu2) | mGlu2 | Consistency in IC50 values | nih.gov |
| Binding Studies | CHO (rat mGlu2) | mGlu2 | Affected [3H]-LY354740 and [3H]-PAM binding, suggesting overlapping sites | nih.govresearchgate.netresearchgate.net |
| Calcium Release | CHO-Gα16 (mGlu2) | mGlu2 | Used for functional characterization | nih.govresearchgate.net |
In Vivo Efficacy Studies in Rodent Models of Neurological and Psychiatric Disorders
Rodent models are widely used in preclinical research to investigate the potential efficacy of compounds for neurological and psychiatric disorders. mdpi.comfrontiersin.orgnih.govresearchgate.netnih.gov this compound, as an mGlu2/3 NAM, has been explored in such models. technologypublisher.com
Models of Depression and Anxiety-Related Behaviors
This compound has been characterized in rodent models of depression. guidetopharmacology.org While the specific details of these studies are not extensively provided in the snippets, the compound is mentioned in the context of its characterization in rodent models of depression in a publication from 2011. guidetopharmacology.org
Rodent models commonly used to study depression and anxiety-related behaviors include chronic stress paradigms (e.g., chronic variable stress, social instability stress, social isolation) and behavioral tests like the forced swim test and marble burying test. mdpi.comnih.govresearchgate.nettechnologypublisher.com However, it is important to note concerns regarding the scientific validity of the forced swim test as a model for human depression and anxiety disorders in new projects. nhmrc.gov.au
One search result indicates that dual specific mGlu2/3 NAMs, including this compound, have shown efficacy in models for anxiety, specifically mentioning the marble burying test. technologypublisher.com
Key findings in rodent models of depression and anxiety:
| Model Type | Behavior Assessed | Key Finding | Citation |
| Rodent models of depression | Depression-like | Characterized in these models | guidetopharmacology.org |
| Rodent models of anxiety | Anxiety-related | Efficacy shown in models like the marble burying test (for dual mGlu2/3 NAMs) | technologypublisher.com |
Models of Cognitive Impairment and Enhancement
This compound has also been investigated for its potential effects on cognitive function in rodent models. researchgate.net It is mentioned as a mGlu2/3 NAM that has shown cognition-enhancing effects in multiple rodent models. researchgate.net
Rodent models of cognitive impairment and for assessing cognitive enhancement include tasks such as the Morris water maze, novel object recognition, and tests evaluating working memory and learning. frontiersin.orgnih.govfrontiersin.orgnih.gov These models often involve genetic modifications or induced conditions that mimic aspects of human cognitive disorders like Alzheimer's disease. frontiersin.orgnih.govfrontiersin.org
While the search results indicate that this compound has shown cognition-enhancing effects in multiple rodent models researchgate.net, specific details about the models used or the observed effects on cognitive parameters are not provided within the given snippets.
Key findings in rodent models of cognitive impairment and enhancement:
| Model Type | Behavior Assessed | Key Finding | Citation |
| Multiple rodent models of cognitive impairment | Cognitive function | Shown cognition-enhancing effects | researchgate.net |
Models Relevant to Psychosis and Schizophrenia
Altered glutamatergic neurotransmission is linked to psychiatric disorders, including schizophrenia. nih.govnih.gov Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is considered to play a role in the presynaptic control of glutamate release. nih.govnih.gov Negative allosteric modulators acting on mGlu2/3 receptors, such as this compound, have been assessed for their potential in treating conditions like depression and as cognitive enhancers. nih.govnih.gov Preclinical animal models of schizophrenia are utilized to understand the disease's etiopathology and evaluate potential therapies. semanticscholar.org These models include pharmacological approaches, such as those based on glutamate system hypofunction, often induced by NMDAR antagonists like phencyclidine (PCP). semanticscholar.orgnih.gov PCP-induced models in rodents can recapitulate several behavioral deficits mimicking symptoms of schizophrenia, including positive, negative, and cognitive impairments. nih.govcriver.com While the search results indicate that mGlu2/3 NAMs are under assessment for potential therapeutic use in psychiatric disorders and mention preclinical models of psychosis and schizophrenia in the context of mGlu2 receptor ligands, specific detailed research findings on this compound directly in these models are not extensively provided in the search results. However, the targeting of mGlu2/3 receptors by compounds like this compound is considered relevant to these conditions due to the role of these receptors in glutamatergic signaling dysregulation observed in psychosis and schizophrenia. nih.govnih.govnih.govmdpi.com
Models of Chronic Pain and Neuropathic Conditions
Chronic pain and neuropathic conditions involve altered pain signaling pathways. nih.govscielo.br Experimental animal models are used to simulate various human pain conditions and evaluate potential analgesic profiles of new compounds. nih.govscielo.br These models include those based on peripheral nerve ligation, such as chronic constriction injury (CCI), partial sciatic nerve ligation (pSNL), and spinal nerve ligation (SNL), as well as chemotherapy-induced neuropathy models. nih.govscielo.br While mGlu receptors are involved in the perception of pain, and modulation of certain mGlu subtypes (e.g., mGlu1, mGlu5, mGlu2/3) has shown effects in preclinical pain models, specific research findings for this compound in models of chronic pain or neuropathic conditions are not detailed in the provided search results. medchemexpress.comnih.govnih.gov Agonists of mGlu2/3 receptors have shown analgesic effects in models of chronic and neuropathic pain, although tolerance has been observed with chronic treatment. nih.gov
Investigation in Models of Chemoresistance (e.g., Glioma and Colorectal Cancer Stem Cells)
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to contribute to tumor initiation, metastasis, and chemoresistance. d-nb.infonih.gov Glioblastoma (GBM) and colorectal cancer are among the malignancies where CSCs are investigated in the context of chemoresistance. d-nb.infonih.govcttc.co Targeting metabotropic glutamate receptor 3 (mGlu3) has been linked as a potential therapeutic strategy in oncology, including in chemoresistant tumors. cttc.co mGlu3 has been shown to regulate chemoresistance in glioma stem cells, with its expression level inversely related to survival in patients with malignant gliomas. cttc.co The mechanism involves mGlu3 negatively modulating BMP receptor signaling and increasing the tumorigenic potential of glioma-initiating cells. cttc.co Dual specific mGlu2/3 antagonists, including this compound, have been mentioned in the context of targeting mGlu3 for chemoresistant tumors. cttc.co Specifically, another dual specific mGlu2/3 antagonist, LY341495, has been shown to enhance the chemosensitivity of colorectal cancer stem cells to standard cytotoxic chemotherapy. cttc.co While this compound is listed as a dual specific mGlu2/3 antagonist in this context, detailed experimental data specifically for this compound's effects on chemoresistance in glioma or colorectal cancer stem cells is not explicitly provided in the search results, beyond its classification as a compound targeting mGlu3 which is relevant to chemoresistance. cttc.co
Research in Models of Fragile X Syndrome and Autism Spectrum Disorders
Fragile X Syndrome (FXS) is a leading genetic cause of intellectual disability and autism spectrum disorders (ASDs). nih.govnih.govresearchgate.net Research in models of FXS and ASDs has implicated dysregulation of synaptic function and plasticity, particularly involving metabotropic glutamate receptor 5 (mGluR5). nih.govmit.edu Overactivity of mGluR5 signaling is hypothesized to contribute to FXS symptoms. mit.edu Animal models, such as the Fmr1 knockout mouse, are used to study the cellular and behavioral phenotypes associated with these conditions and to test potential therapies. nih.goved.ac.uk While this compound is an mGlu2/3 NAM, and mGluR5 is a different subtype (Group I mGluR), the search results mention this compound in the context of mGluR modulation and its relevance to neurological disorders, including Fragile X Syndrome and autism, in abstracts discussing mGlu2/3 NAMs alongside other mGlu modulators being studied for these conditions. researchgate.net However, specific research detailing the effects of this compound in models of Fragile X Syndrome or Autism Spectrum Disorders is not provided. Research in this area has primarily focused on modulating mGluR5 activity. nih.govmit.edu
Studies on Neuroinflammation and Neuroprotection Paradigms
Neuroinflammation is increasingly recognized as a key factor in the pathogenesis and progression of various neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. axionbiosystems.comfrontiersin.orgmdpi.comneurores.org Neuroprotection strategies aim to preserve neuronal function and survival. mdpi.comneurores.org While mGlu receptors are expressed in both neurons and glia and can influence neuroinflammatory processes, and modulation of certain mGlu subtypes (e.g., mGlu4) has been linked to neuroinflammation and neuroprotection, specific studies investigating this compound in neuroinflammation or neuroprotection paradigms are not detailed in the provided search results. nih.govfrontiersin.org The search results discuss neuroinflammation in the context of psychosis and microglial activation, as well as potential neuroprotective effects of other compounds via modulating inflammatory pathways. mdpi.comfrontiersin.orgmdpi.com
Pharmacodynamic Assessment in Preclinical Models
Pharmacodynamic assessment in preclinical models aims to understand the biochemical and physiological effects of a compound. For this compound, a key aspect of its pharmacodynamic profile is its activity as a negative allosteric modulator of mGlu2 and mGlu3 receptors. nih.govmedchemexpress.comguidetopharmacology.orgnih.gov Studies have characterized its interaction with the allosteric binding site on the transmembrane domain of mGlu2. nih.govnih.gov
In vitro studies using CHO cells expressing rat mGlu2 receptors demonstrated that this compound is a potent NAM, affecting agonist binding at the orthosteric site and the binding of a tritiated positive allosteric modulator ([³H]-PAM). nih.govnih.gov This suggests that NAMs and PAMs may have overlapping binding sites within the mGlu2 transmembrane domain. nih.govnih.gov Functional binding inhibition studies showed high potency for this compound at mGlu2, with an IC₅₀ value of 8.7 nM. nih.gov The Hill slope greater than 1 further supported an allosteric mechanism of action. nih.gov At mGlu3 receptors, this compound showed higher IC₅₀ values (77 nM) in functional binding inhibition studies compared to mGlu2, with residual specific binding indicating allosteric interaction. nih.gov No interaction or effect was detected at other mGluRs when tested at concentrations up to 10 µM. nih.gov
The interaction of this compound with specific residues in the allosteric binding pocket of mGlu2 has been investigated through site-directed mutagenesis and functional measurements. nih.govnih.gov Eight residues in the allosteric binding pocket were identified as crucial for non-competitive antagonism of agonist-dependent activation of mGlu2 and directly interact with NAMs like this compound. nih.govnih.gov These residues include Arg³·²⁸, Arg³·²⁹, Phe³·³⁶, His(E2.⁵²), Leu⁵·⁴³, Trp⁶·⁴⁸, Phe⁶·⁵⁵, and Val⁷·⁴³. nih.govnih.gov The mGlu2 specific residue His(E2.⁵²) is likely involved in selectivity. nih.govnih.gov
While these in vitro studies provide detailed insights into the molecular pharmacodynamics of this compound at its target receptors, detailed pharmacodynamic assessments in preclinical animal models, such as receptor occupancy studies or the correlation of plasma/brain concentrations with functional effects in behavioral or physiological models, are not extensively described in the provided search results. Some search results mention low to moderate clearance observed with certain analogs in rat IV PK studies, which is related to pharmacokinetics rather than direct pharmacodynamics. cttc.co
Here is a summary of the in vitro pharmacodynamic data for this compound at mGlu2 and mGlu3 receptors:
Advanced Research Methodologies and Techniques
Radioligand Binding and Displacement Assays
Radioligand binding assays are a fundamental technique used to quantify the binding affinity and receptor density of a compound. These assays typically involve incubating a tissue preparation (such as membranes from cells expressing the target receptor) with a radiolabeled ligand, either the compound of interest or a known ligand for the target, and measuring the amount of radioactivity bound to the receptor. nih.govgiffordbioscience.com Competitive binding assays involve using increasing concentrations of an unlabeled test compound, like RO4988546, to compete for the binding of a fixed concentration of a radiolabeled ligand. giffordbioscience.comnih.gov This allows for the determination of the inhibition constant (Ki), which reflects the affinity of the unlabeled compound for the receptor. Saturation binding assays, using increasing concentrations of a radiolabeled ligand, can determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand. nih.govgiffordbioscience.com Kinetic assays measure the rates of association and dissociation. nih.govgiffordbioscience.com
Studies involving this compound have utilized radioligand binding assays to characterize its interaction with mGlu5 receptors. For instance, research indicates that compounds including this compound affected the binding of a tritiated positive allosteric modulator ([³H]-PAM) and an orthosteric agonist ([³H]-LY354740) at the mGlu2 receptor, suggesting potential overlapping binding sites within the transmembrane domain for negative allosteric modulators (NAMs) and PAMs. researchgate.net While this specific finding relates to mGlu2, similar radioligand binding principles are applied to study this compound's interaction with its primary target, mGlu5.
Functional Assays for Receptor Activity (e.g., Ca2+ mobilization, Reporter Gene Assays)
Functional assays are crucial for assessing the biological effect of a compound on receptor activity, going beyond just measuring binding. These assays measure downstream signaling events triggered by receptor activation or inhibition.
Ca2+ Mobilization Assays: Many G protein-coupled receptors (GPCRs), including some metabotropic glutamate (B1630785) receptors, signal through pathways that lead to the mobilization of intracellular calcium. nih.govnih.gov Changes in intracellular Ca2+ levels can be measured using fluorescent indicator dyes. nih.govnih.gov This provides a sensitive readout of receptor activation or inhibition. Functional cell-based assays, such as calcium mobilization assays, have been used in the study of compounds affecting metabotropic glutamate receptors, including those structurally related to or studied alongside this compound. researchgate.net
Reporter Gene Assays: Reporter gene assays involve coupling receptor activation to the expression of a detectable reporter gene (e.g., luciferase or beta-galactosidase). Activation of the receptor triggers a signaling cascade that ultimately leads to the transcription and translation of the reporter gene, producing a measurable signal. These assays can be used to assess the potency and efficacy of compounds. Dual-luciferase reporter gene assays, for example, have been used to study the functional impact of genetic variations related to metabotropic glutamate receptors. researchgate.net While direct detailed findings specifically on this compound using reporter gene assays were not prominently found, this methodology is a standard tool for assessing the functional consequences of ligand binding to GPCRs like mGlu5.
Computational Approaches and Molecular Dynamics Simulations
Computational approaches, including molecular dynamics (MD) simulations, play a significant role in understanding the interaction of ligands with their receptors at an atomic level. mdpi.comnih.govnih.gov MD simulations can provide insights into the dynamic behavior of the receptor-ligand complex, conformational changes upon binding, and the stability of the interaction over time. nih.govnih.gov
Computational techniques have been employed to study the interactions involved in the formation of complexes between proteins and nanostructures, and these have been subsequently investigated through molecular dynamics simulations. mdpi.com MD simulations are fundamental for understanding biological processes at the molecular level and can complement experimental assessments. mdpi.com While specific detailed MD simulation data for this compound interacting with mGlu5 were not explicitly detailed in the search results, computational modeling is a valuable tool for predicting and interpreting experimental results in the study of ligand-receptor interactions. mdpi.com
Site-Directed Mutagenesis and Receptor Engineering
Site-directed mutagenesis is a technique used to introduce specific, targeted changes to the DNA sequence encoding a protein, such as a receptor. neb.comblackwellpublishing.comegyankosh.ac.in By altering specific amino acid residues in the receptor, researchers can investigate the role of those residues in ligand binding, receptor activation, and downstream signaling. neb.comblackwellpublishing.com Receptor engineering involves creating modified receptors with altered properties.
This methodology is crucial for mapping ligand binding sites and understanding the structural basis of receptor function. Studies investigating the allosteric binding pocket of mGlu2 have identified specific residues crucial for the action of negative allosteric modulators, which directly interact with NAMs. researchgate.net This type of research, often employing site-directed mutagenesis, helps to understand how compounds like this compound, which acts as a NAM at mGlu5, interact with their binding site.
Electrophysiological Recordings in Preclinical Models
Electrophysiological recordings measure the electrical activity of cells or tissues, providing insights into the functional effects of compounds on neuronal circuits and synaptic transmission. This technique is particularly relevant for studying ligand-gated ion channels and GPCRs that modulate neuronal excitability.
Electrophysiological recordings in preclinical animal models are used to assess the activity of compounds in a more complex biological context. researchgate.netfrontiersin.orgnih.gov For instance, studies have used electrophysiological recordings at specific synapses, such as the SC-CA1 synapse, to investigate the effects of NAMs like this compound and related compounds. researchgate.net These recordings can reveal how this compound affects synaptic transmission and neuronal firing patterns, providing functional validation for its activity observed in in vitro assays.
Biochemical Assays for Protein-Protein Interactions (e.g., β-arrestin recruitment)
GPCRs can interact with various intracellular proteins, including G proteins and β-arrestins, which play roles in signaling, desensitization, and internalization. mdpi.comnih.gov Biochemical assays are used to study these protein-protein interactions.
β-arrestin Recruitment Assays: β-arrestins are key scaffolding proteins that bind to activated and phosphorylated GPCRs, leading to receptor desensitization and the initiation of alternative signaling pathways. mdpi.comnih.govnih.gov β-arrestin recruitment assays measure the translocation of β-arrestin to the activated receptor. Technologies like Enzyme Fragment Complementation (EFC) or Bioluminescence Resonance Energy Transfer (BRET) are often used for this purpose, allowing for the detection of receptor-β-arrestin proximity. nih.govnih.goveurofinsdiscovery.com These assays are valuable for identifying ligands that promote or inhibit β-arrestin recruitment, which can indicate biased agonism. nih.gov While specific data for this compound in β-arrestin recruitment assays was not detailed, this is a common assay used to characterize the functional profile of GPCR ligands, including allosteric modulators.
Future Directions and Emerging Research Avenues for Ro4988546
Exploration of Novel Therapeutic Indications Based on mGlu2/3 Modulation
The modulation of mGlu2/3 receptors by NAMs like RO4988546 presents opportunities for exploring novel therapeutic indications beyond the initial targets for mGlu2/3 agonists. Given the role of mGlu2/3 receptors in regulating glutamate (B1630785) signaling, which is implicated in a wide range of neurological and psychiatric conditions, this compound could potentially be investigated for disorders characterized by altered glutamatergic activity. While the provided search results primarily discuss mGlu2/3 modulation in the context of depression, cognitive deficits, and schizophrenia, the broader implications of influencing glutamate release suggest potential in other areas. researchgate.netresearchgate.net For instance, altered glutamate signaling is also implicated in conditions such as anxiety and Parkinson's Disease, where mGlu2/3 modulation has shown some relevance in preclinical models. researchgate.netresearchgate.netnih.gov Future research could focus on rigorously evaluating the therapeutic potential of this compound in these and other indications where negative allosteric modulation of mGlu2/3 receptors might offer a therapeutic benefit.
Investigation of Combination Strategies in Preclinical Settings
Preclinical studies are increasingly exploring combination therapies to enhance efficacy and potentially reduce side effects across various disease areas. oncotarget.comnih.govbiochempeg.comnih.gov For this compound, investigating combination strategies in preclinical settings could involve combining it with existing therapies for conditions where mGlu2/3 modulation is being explored, or with agents targeting complementary pathways. The rationale for such combinations often lies in achieving additive or synergistic effects on disease mechanisms. tga.gov.au Preclinical studies could assess whether combining this compound with other compounds leads to improved outcomes in relevant animal models compared to monotherapy. This could involve evaluating effects on behavioral endpoints, neurochemical markers, or histological changes depending on the targeted indication. researchgate.netmdbneuro.com The selection of combination partners would likely be guided by the specific disease context and the known pharmacology of this compound and the potential co-administered agent.
Identification of Biomarkers for Preclinical Efficacy Assessment
Identifying reliable biomarkers is crucial for assessing preclinical efficacy and facilitating the translation of findings to clinical studies. researchgate.nettno.nlitrlab.comprecisionformedicine.com For this compound, future preclinical research should focus on identifying biomarkers that can reliably indicate target engagement and therapeutic response. These biomarkers could include measures of glutamate levels or metabolism, activity of downstream signaling pathways influenced by mGlu2/3 receptors, or functional readouts in relevant brain regions. researchgate.nettno.nl Translational biomarkers that can be measured in both preclinical models and potentially in human studies are particularly valuable for predicting clinical outcomes. researchgate.netprecisionformedicine.com Preclinical studies utilizing techniques such as in vivo microdialysis, electrophysiology, or advanced imaging could help identify and validate such biomarkers. researchgate.nettno.nl The development and validation of robust analytical methods for these biomarkers in preclinical samples are essential for accurate efficacy assessment. tno.nlitrlab.com
Understanding Resistance Mechanisms in Disease Models
Understanding potential resistance mechanisms is important for developing strategies to overcome them and improve long-term therapeutic outcomes. nih.govoaepublish.com While the concept of resistance is often discussed in the context of chronic therapies, particularly in areas like cancer, it is also relevant for understanding potential limitations in the efficacy of compounds like this compound in chronic neurological or psychiatric conditions. nih.govoaepublish.com Future preclinical research could investigate if disease models develop reduced sensitivity to this compound over time with repeated administration. This could involve exploring changes in mGlu2/3 receptor expression or function, alterations in downstream signaling pathways, or compensatory changes in other neurotransmitter systems. nih.gov Identifying these mechanisms in preclinical models could inform the development of strategies to prevent or overcome resistance, such as optimizing dosing regimens or utilizing combination therapies. tga.gov.auoaepublish.com
Q & A
Q. What experimental approaches are recommended to determine the allosteric modulation efficacy of RO4988546?
- Methodology : Use radioligand binding assays (e.g., with LY354740 as an orthosteric agonist) to quantify this compound's inhibitory effects. Construct concentration-response curves by titrating this compound (e.g., 10–100 nM) and measuring changes in ligand-binding kinetics. The Hill coefficient and IC50 values can be derived to assess potency and cooperativity .
- Data Example :
| This compound Concentration (nM) | LY354740 Binding Inhibition (%) | Curve Shape |
|---|---|---|
| 0 | 0% | Sigmoidal |
| 10 | ~40% | Flattened |
| 30 | ~70% | Near-complete |
| 100 | No change | Baseline plateau |
Q. How can researchers establish optimal this compound concentrations for in vitro studies?
- Methodology : Perform dose-ranging experiments using increments of 10–30 nM, as higher concentrations (e.g., 100 nM) may saturate receptors or induce non-specific effects. Validate via functional assays (e.g., cAMP modulation) to confirm target engagement .
Q. What structural features of mGlu2 receptors are critical for this compound binding?
- Methodology : Conduct mutagenesis studies targeting conserved residues in transmembrane domains (e.g., TM5, TM6) or allosteric pockets. Combine with computational docking (e.g., AutoDock Vina) to predict binding poses and validate using molecular dynamics (MD) simulations (e.g., 100 ns trajectories) .
Advanced Research Questions
Q. How can contradictions between in vitro binding data and in vivo functional outcomes be resolved?
- Methodology :
- Compare this compound’s pharmacokinetic/pharmacodynamic (PK/PD) profiles across models. Adjust for species-specific receptor homology or metabolic differences.
- Use positron emission tomography (PET) with radiolabeled this compound to assess brain penetration and target occupancy in vivo .
Q. What strategies reconcile non-linear inhibition patterns in this compound concentration-response curves?
- Methodology : Apply allosteric modulation models (e.g., operational model of allostery) to distinguish between cooperativity (α) and efficacy (β). Test for probe dependence by repeating assays with alternative orthosteric ligands (e.g., DCG-IV) to isolate compound-specific effects .
Q. How can computational and experimental data be integrated to refine this compound’s mechanism of action?
- Methodology :
- Use cryo-EM or X-ray crystallography to resolve receptor-compound structures.
- Validate computational predictions (e.g., binding free energy calculations) with site-directed mutagenesis and functional readouts (e.g., calcium flux assays) .
Methodological Best Practices
Q. What statistical frameworks are suitable for analyzing this compound's allosteric effects?
- Guidance :
- Apply non-linear regression (e.g., GraphPad Prism) to fit binding or functional data.
- Use Bayesian information criterion (BIC) to compare nested models (e.g., one-site vs. two-site binding) .
Q. How should researchers document experiments involving this compound for reproducibility?
- Guidance :
- Report compound purity, storage conditions (e.g., -80°C in DMSO), and batch-specific activity in supplemental materials.
- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail rigor, including full MD simulation parameters and docking constraints .
Addressing Data Complexity
Q. What controls are essential when studying this compound’s off-target effects?
- Methodology :
Q. How can researchers optimize this compound’s use in multi-modal studies (e.g., electrophysiology + behavior)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
